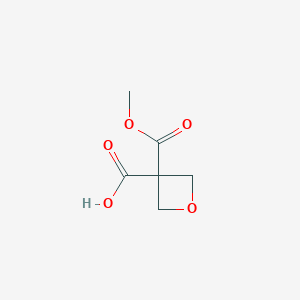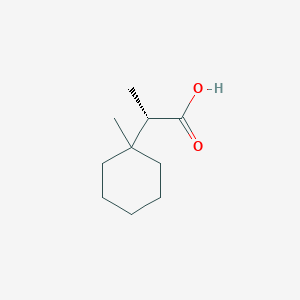
3-(Methoxycarbonyl)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1395668-39-9 . It has a molecular weight of 160.13 . The compound is stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(methoxycarbonyl)oxetane-3-carboxylic acid . The InChI code for the compound is 1S/C6H8O5/c1-10-5(9)6(4(7)8)2-11-3-6/h2-3H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis
3-(Methoxycarbonyl)oxetane-3-carboxylic acid is a powder that is stored at temperatures below -10°C .科学的研究の応用
Bioisostere of Carboxylic Acid
3-(Methoxycarbonyl)oxetane-3-carboxylic acid and its derivatives, like oxetan-3-ol, have been evaluated for their potential as bioisosteres of the carboxylic acid functional group. The oxetane ring, in particular, serves as an isostere of the carbonyl moiety. This suggests its suitability as a surrogate for the carboxylic acid functional group, offering promise for isosteric replacements in drug design and synthesis. (Lassalas et al., 2017).
Organic Photovoltaics
In the realm of organic photovoltaics (OPVs), derivatives of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid have been used in the synthesis of novel copolymers, such as a cross-linkable poly(3-hexylthiophene) with oxetane-functionalized thiophene comonomers. This approach facilitates the fabrication of OPVs with nanostructured donor/acceptor interfaces, contributing to the development of OPVs with well-defined morphologies. (Brotas et al., 2012).
Surface Chemistry and Catalysis
The structural features of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid and related compounds have been leveraged in various chemical transformations, including catalysis and surface chemistry modifications. For instance, carboxylic acid derivatives serve as crucial intermediates in carbonylation reactions, which are fundamental in organic synthesis and the preparation of fine chemicals. These reactions, catalyzed by metals such as ruthenium and rhodium, exemplify the utility of carboxylic acid structures in enhancing the efficiency and selectivity of chemical processes. (Wu & Neumann, 2012).
Advanced Materials and Polymer Chemistry
The versatility of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid extends to the synthesis of advanced materials, particularly in polymer chemistry. For example, its derivatives have been used in the development of polymers with specific structural and physicochemical properties, contributing to the field of materials science through the creation of new polymeric materials with potential applications in technology and industry. (Merlani et al., 2015).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with the compound include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
3-methoxycarbonyloxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-10-5(9)6(4(7)8)2-11-3-6/h2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKUUCPGGGSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)oxetane-3-carboxylic acid | |
CAS RN |
1395668-39-9 |
Source


|
| Record name | 3-(methoxycarbonyl)oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)




![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)
![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2777939.png)